molecular formula C19H19BrClN3O3 B11113327 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide

Cat. No.: B11113327
M. Wt: 452.7 g/mol
InChI Key: WBECEQQPLPMWOS-YDZHTSKRSA-N
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Description

The compound 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE is a complex organic molecule that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the hydrazone intermediate: This step involves the reaction of with under acidic conditions to form the corresponding hydrazone.

    Acylation reaction: The hydrazone intermediate is then reacted with in the presence of a base such as to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Material Science: Investigation of its properties for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Study of its interactions with biological molecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes involved in key biological pathways.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(2-CHLOROPHENYL)BUTANAMIDE: can be compared with other hydrazone derivatives and phenoxyacetic acid derivatives.

Uniqueness

  • The presence of both bromine and chlorine atoms in the structure provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
  • The combination of hydrazone and phenoxyacetic acid moieties offers a unique scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C19H19BrClN3O3

Molecular Weight

452.7 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2-chlorophenyl)butanamide

InChI

InChI=1S/C19H19BrClN3O3/c1-12-9-14(7-8-15(12)20)27-11-19(26)24-23-13(2)10-18(25)22-17-6-4-3-5-16(17)21/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

WBECEQQPLPMWOS-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Cl)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Cl)Br

Origin of Product

United States

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